1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with fluorinated pyrimidine derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom might enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-5-chloropyrimidine-2,4(1H,3H)-dione
- 1-Cyclohexyl-5-bromopyrimidine-2,4(1H,3H)-dione
- 1-Cyclohexyl-5-iodopyrimidine-2,4(1H,3H)-dione
Uniqueness
1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine can enhance metabolic stability, lipophilicity, and binding interactions.
Properties
CAS No. |
63502-76-1 |
---|---|
Molecular Formula |
C10H13FN2O2 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
1-cyclohexyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,14,15) |
InChI Key |
JSWMJYLQVBJMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.